N-[(4-Ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide
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Overview
Description
N-[(4-Ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a tetrahydrodibenzo[b,d]furan moiety, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide typically involves multiple steps, starting with the preparation of the tetrahydrodibenzo[b,d]furan core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The sulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves the coupling of the sulfonylated intermediate with the benzamide moiety under suitable reaction conditions, often employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-Ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The tetrahydrodibenzo[b,d]furan moiety may also contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
Uniqueness
N-[(4-Ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in the compound’s interaction with molecular targets, potentially enhancing its specificity and efficacy in certain applications.
Properties
Molecular Formula |
C27H25NO4S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H25NO4S/c1-2-19-12-15-22(16-13-19)33(30,31)28(27(29)20-8-4-3-5-9-20)21-14-17-26-24(18-21)23-10-6-7-11-25(23)32-26/h3-5,8-9,12-18H,2,6-7,10-11H2,1H3 |
InChI Key |
MJHCHQOEQMGMPO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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